molecular formula C8H13N3O B13249988 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B13249988
M. Wt: 167.21 g/mol
InChI Key: NNYHKWYTWHLOHQ-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidinones. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of an aminoethyl group at position 2 and an ethyl group at position 6 makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with guanidine in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production may also incorporate purification steps such as recrystallization, distillation, or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can lead to a variety of functionalized pyrimidinones.

Scientific Research Applications

2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It may serve as a ligand in biochemical assays or as a precursor for the synthesis of biologically active molecules.

    Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Aminoethyl)-6-methyl-3,4-dihydropyrimidin-4-one: Similar structure with a methyl group instead of an ethyl group.

    2-(1-Aminoethyl)-5,6-dihydropyrimidin-4-one: Lacks the ethyl group at position 6.

    2-(1-Aminoethyl)-6-phenyl-3,4-dihydropyrimidin-4-one: Contains a phenyl group at position 6 instead of an ethyl group.

Uniqueness

The presence of the ethyl group at position 6 in 2-(1-Aminoethyl)-6-ethyl-3,4-dihydropyrimidin-4-one imparts unique steric and electronic properties, influencing its reactivity and interactions with molecular targets. This structural feature distinguishes it from similar compounds and may contribute to its specific applications in various fields.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-aminoethyl)-4-ethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-3-6-4-7(12)11-8(10-6)5(2)9/h4-5H,3,9H2,1-2H3,(H,10,11,12)

InChI Key

NNYHKWYTWHLOHQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC(=N1)C(C)N

Origin of Product

United States

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